1-Hydroxy-2-nitroanthracene-9,10-dione
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Overview
Description
1-Hydroxy-2-nitroanthracene-9,10-dione is a derivative of anthraquinone, a compound known for its rigid, planar, and aromatic structure. This compound is characterized by the presence of hydroxyl and nitro groups attached to the anthracene-9,10-dione core. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Hydroxy-2-nitroanthracene-9,10-dione typically involves the nitration of 1-hydroxyanthraquinone. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process requires careful temperature control to avoid over-nitration and to ensure the selective formation of the desired product. Industrial production methods may involve large-scale nitration reactors with continuous monitoring of reaction parameters to maintain product quality and yield .
Chemical Reactions Analysis
1-Hydroxy-2-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the nitro group can yield amino derivatives, which have applications in dye synthesis.
Scientific Research Applications
1-Hydroxy-2-nitroanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-nitroanthracene-9,10-dione involves its interaction with cellular components. The nitro group can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities. The compound can also interact with DNA and proteins, leading to the disruption of cellular processes .
Comparison with Similar Compounds
1-Hydroxy-2-nitroanthracene-9,10-dione is compared with other similar compounds such as:
1-Hydroxy-4-nitroanthracene-9,10-dione: Similar in structure but with the nitro group at a different position, leading to variations in reactivity and applications.
1-Hydroxy-5-nitroanthracene-9,10-dione: Another positional isomer with distinct chemical properties.
1-Hydroxy-2,3-dimethylanthracene-9,10-dione: A methylated derivative with different physical and chemical characteristics.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H7NO5 |
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Molecular Weight |
269.21 g/mol |
IUPAC Name |
1-hydroxy-2-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7NO5/c16-12-7-3-1-2-4-8(7)13(17)11-9(12)5-6-10(14(11)18)15(19)20/h1-6,18H |
InChI Key |
FCNULSUHHROFID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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